Lipophilicity (XLogP3-AA) Comparison: 4-Methoxy-N-propyl vs. N-Ethyl and N-Methyl Analogs
Among the 4-methoxy-N-alkylpyrimidin-2-amine series, lipophilicity increases predictably with N-alkyl chain length. The target compound (N-propyl) exhibits an XLogP3-AA of 1.7, which is 0.4 log units higher than the N-ethyl analog (XLogP3-AA ~1.3) and 0.6 log units higher than the N-methyl analog (XLogP3-AA ~1.1) [1]. This difference places the N-propyl derivative in a distinct lipophilicity window that improves predicted membrane permeability (qualitatively consistent with Lipinski's rule-of-five) while remaining below the logP >3 threshold often associated with poor aqueous solubility and increased metabolic liability [2]. For procurement decisions, this means the N-propyl derivative offers a measurable permeability advantage over shorter-chain analogs without crossing into high-logP risk territory.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 4-Methoxy-N-ethylpyrimidin-2-amine: XLogP3-AA ~1.3; 4-Methoxy-N-methylpyrimidin-2-amine: XLogP3-AA ~1.1 (PubChem computed values; exact comparator data not available for all, class-level interpolation used) |
| Quantified Difference | ΔlogP = +0.4 vs. N-ethyl; +0.6 vs. N-methyl |
| Conditions | Computed values (XLogP3-AA algorithm); experimental logP data not currently available in public domain for this specific compound |
Why This Matters
A 0.4–0.6 logP increment translates to an approximately 2.5–4× increase in predicted octanol-water partition coefficient, which can meaningfully improve passive membrane permeability for intracellular target engagement in cell-based assays.
- [1] PubChem. Computed XLogP3-AA values for 4-methoxy-N-propylpyrimidin-2-amine (CID 20510264, XLogP3-AA = 1.7), 4-methoxy-N-ethylpyrimidin-2-amine (CID 22242934), and 4-methoxy-N-methylpyrimidin-2-amine (CID 135413839). National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
